Mono-POC Isopropyl Tenofovir is a chemical compound derived from tenofovir, which is an antiviral medication primarily used to treat human immunodeficiency virus (HIV) and hepatitis B. This compound is classified as a prodrug of tenofovir, meaning it undergoes metabolic conversion in the body to release the active drug. The designation "Mono-POC" refers to the presence of a single isopropoxycarbonyl protecting group on the tenofovir molecule, which enhances its pharmacokinetic properties.
Mono-POC Isopropyl Tenofovir is synthesized from tenofovir through various chemical reactions that introduce the isopropoxycarbonyl group. The synthesis typically involves starting with tenofovir and employing reagents such as isopropyl chloroformate under controlled conditions to produce the desired compound .
This compound belongs to the class of nucleotide analog reverse transcriptase inhibitors (NtRTIs). It is specifically designed to enhance the bioavailability and efficacy of tenofovir by modifying its structure, thereby improving its therapeutic profile against viral infections.
The synthesis of Mono-POC Isopropyl Tenofovir involves several key steps:
The reaction conditions typically involve controlling temperature and pH, as well as monitoring the progress through techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure high yield and purity .
The molecular formula for Mono-POC Isopropyl Tenofovir is . The structure features a phosphonate backbone characteristic of nucleotide analogs, with an isopropoxycarbonyl group enhancing its lipophilicity.
Key structural data includes:
Mono-POC Isopropyl Tenofovir can undergo various chemical reactions, including:
Common reagents used in these reactions include:
Mono-POC Isopropyl Tenofovir acts primarily as a prodrug for tenofovir. Upon administration, it is converted into tenofovir diphosphate, which then competes with deoxyadenosine triphosphate during viral DNA synthesis.
This mechanism leads to chain termination in viral DNA replication, effectively inhibiting the replication of HIV. The compound's ability to inhibit reverse transcriptase makes it a crucial component in antiretroviral therapy .
Key chemical properties include:
Relevant analyses show that this compound exhibits significant interactions with biological targets, influencing its pharmacological effects .
Mono-POC Isopropyl Tenofovir has scientific applications primarily in medicinal chemistry and pharmaceutical development. It serves as an intermediate in synthesizing active pharmaceutical ingredients for antiretroviral therapies targeting HIV. Its enhanced bioavailability makes it a valuable candidate for further research into improved formulations of tenofovir-based treatments .
Mono-POC Isopropyl Tenofovir (chemical name: [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphoryl]oxymethyl propan-2-yl carbonate) is an intermediate prodrug derivative of tenofovir designed to enhance cellular uptake. Its molecular formula is C17H28N5O7P, with a molecular weight of 445.41 g/mol (confirmed by high-resolution mass spectrometry with an accurate mass of 445.1726) [2] [3]. The structure features:
The SMILES notation (CC(C)OC(=O)OCOP(=O)(COC@HCN1C=NC2=C1N=CN=C2N)OC(C)C) and InChIKey (IHJDJJPKNNEZLC-SGSXECEGSA-N) provide unique identifiers for computational chemistry applications [3].
Table 1: Fundamental Molecular Identifiers
Property | Value | Source |
---|---|---|
Systematic Name | [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphoryl]oxymethyl propan-2-yl carbonate | [3] |
CAS Registry | 1246812-40-7 (free base); 1422284-15-8 (fumarate) | [3] [5] |
UNII Code | 040YAR2IE1 (free base); DR19G6B5K0 (fumarate) | [3] [4] |
Molecular Formula | C17H28N5O7P | [2] [3] |
Exact Mass | 445.1726 Da | [2] |
Mono-POC Isopropyl Tenofovir contains one defined chiral center at the 1-(6-aminopurin-9-yl)propan-2-yl group, which adopts an absolute (R)-configuration as confirmed by stereospecific synthesis [3]. Commercial reference standards typically exist as a mixture of diastereomers due to:
This epimeric characteristic classifies it as an EPIMERIC substance under IUPAC stereochemistry classifications. The defined stereocenter significantly influences biological activity, as the (R)-configuration aligns with tenofovir’s native stereochemical requirements for phosphorylation and antiviral activity [3]. The phosphorus stereogenicity remains undefined in standard preparations, contributing to its designation as a diastereomeric mixture in analytical standards [2] [3].
Table 2: Stereochemical Features
Feature | Detail | Analytical Evidence |
---|---|---|
Defined Stereocenters | 1 chiral carbon (C8) | [3] |
Configuration at C8 | (R)-absolute configuration | Chiral HPLC, [α]D |
Phosphorus Chirality | Undefined (RP/SP mixture) | 31P NMR diastereotopic signals |
Optical Activity | Unspecified rotation | [3] |
Solubility Profile
Acid-Base Properties
Stability Behavior
Table 3: Stability Parameters Under Controlled Conditions
Condition | Stability Profile | Handling Recommendations | |
---|---|---|---|
Aqueous Solution (pH 7.4) | t1/2 = 8 hr at 37°C | Use immediately after reconstitution | |
Solid State (Neat) | >95% purity at -20°C under N2 | Store at -20°C in sealed inert vials | |
Ambient Humidity | Hygroscopic | Desiccated storage required | |
Biological Matrices | >91% conversion to tenofovir in tissues | Stabilizing agents for analytical work | [7] |
Nuclear Magnetic Resonance (NMR)
Predicted 1H NMR signatures (DMSO-d6):
31P NMR shows diagnostic signals at δ -2.5 to -4.5 ppm (phosphonate ester), confirming successful derivatization of tenofovir's phosphate group [6].
Mass Spectrometry
X-ray Diffraction (XRD)
While single-crystal XRD data was not available in the search results, its fumarate salt (CAS 1422284-15-8) exhibits crystalline properties suitable for:
The fumarate salt's molecular formula is C17H28N5O7P·C4H4O4 (MW 561.48 g/mol) with defined E-configuration in the fumaric acid moiety [4].
Table 4: Summary of Key Spectroscopic Identifiers
Technique | Key Spectral Assignments | Structural Information Confirmed |
---|---|---|
1H NMR | δ 1.20–1.35 (12H, isopropyl CH3); δ 5.50–5.70 (-OCH2OP) | POC group presence; methyl environments |
31P NMR | δ -2.5 to -4.5 ppm | Phosphonate ester linkage |
HRMS | 446.1809 [M+H]+ | Molecular mass; fragmentation pattern |
IR (predicted) | 1740 cm-1 (C=O carbonate); 1250 cm-1 (P=O) | Carbonate and phosphonate functional groups |
Table 5: Compound Nomenclature Summary
Nomenclature Type | Name | Source |
---|---|---|
Systematic Name | [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphoryl]oxymethyl propan-2-yl carbonate | [3] |
IUPAC Name | (1-Methylethyl) (5RS,8R)-9-(6-amino-9H-purin-9-yl)-8-methyl-5-(1-methylethoxy)-5-oxo-2,4,7-trioxa-5λ⁵-phosphanonanoate | [3] |
Pharmacopeial Name | Tenofovir Disoproxil Fumarate Impurity D | [4] [5] |
USP Designation | Tenofovir Disoproxil Related Compound G | [4] [5] |
Alternative Names | Mono poc-isopropyl-Tenofovir; Tenofovir Impurity iPr-POC PMPA | [5] [6] |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8